D-Valine, 3-fluoro-

描述

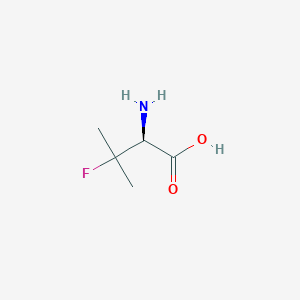

Structure

3D Structure

属性

CAS 编号 |

59752-74-8 |

|---|---|

分子式 |

C5H10FNO2 |

分子量 |

135.14 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-fluoro-3-methylbutanoic acid |

InChI |

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-/m0/s1 |

InChI 键 |

ZFUKCHCGMBNYHH-VKHMYHEASA-N |

SMILES |

CC(C)(C(C(=O)O)N)F |

手性 SMILES |

CC(C)([C@H](C(=O)O)N)F |

规范 SMILES |

CC(C)(C(C(=O)O)N)F |

产品来源 |

United States |

科学研究应用

Pharmaceutical Development

D-Valine, 3-fluoro- serves as a valuable building block in drug design and development. Its fluorination alters biological interactions, making it a candidate for creating novel therapeutics.

- Mechanism of Action : The presence of fluorine enhances the compound's ability to interact with enzymes and receptors, potentially leading to improved binding affinities compared to non-fluorinated counterparts. This modification can influence protein folding and function, making it useful in designing enzyme inhibitors or modulators in metabolic pathways.

- Case Study : Research indicates that fluorinated amino acids like D-Valine, 3-fluoro- can effectively inhibit specific enzymatic activities. For instance, studies utilizing surface plasmon resonance have demonstrated altered binding interactions that are critical for drug design.

Metabolic Studies

D-Valine, 3-fluoro- has been investigated for its role in metabolic processes, particularly regarding branched-chain amino acids (BCAAs) and their catabolism.

- Impact on Cancer Metabolism : Recent findings suggest that valine catabolism is linked to metabolic reprogramming in cancer cells. In prostate cancer (PCa), the degradation of valine contributes to the replenishment of succinate pools within mitochondria, enhancing cell survival under stress conditions. Disruption of valine catabolism has shown promising therapeutic potential in inhibiting tumor growth .

- Experimental Evidence : In experimental models with prostate cancer cell lines, valine depletion was found to significantly affect fatty acid transporter-mediated uptake, highlighting the compound's critical role in cellular metabolism and potential as a therapeutic target .

Enzymatic Synthesis

The synthesis of D-Valine, 3-fluoro- can be achieved through various enzymatic methods that enhance efficiency and selectivity.

- Biocatalysis : Advances in protein engineering have led to the development of robust biocatalysts capable of producing D-amino acids like D-Valine, 3-fluoro-. For example, engineered enzymes have been employed to achieve high yields and enantioselectivity in the production of fluorinated amino acids .

- One-Pot Deracemization : Innovative synthetic strategies involving one-pot deracemization reactions have been explored to convert racemic mixtures into pure enantiomers efficiently. This method has shown success in synthesizing D-Valine derivatives with high enantiomeric excess .

Comparison with Related Compounds

To better understand the unique properties of D-Valine, 3-fluoro-, it is beneficial to compare it with similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| L-Valine | C5H11NO2 | Natural amino acid; non-fluorinated |

| 3-Fluoro-L-valine | C5H10FNO2 | Enantiomeric form; similar properties |

| 4-Fluoro-L-phenylalanine | C9H10FNO2 | Fluorinated aromatic amino acid; used in drug design |

The unique fluorination pattern of D-Valine influences its hydrophobicity and steric hindrance, making it an intriguing subject for further research in medicinal chemistry and biochemistry.

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated D-Valine Derivatives

D-Valine, 4,4,4-trifluoro- (CAS 107739-64-0)

- Structural Difference : Trifluoromethyl (-CF₃) substitution at the fourth carbon (γ-position) instead of a single fluorine at C3.

- Impact : The -CF₃ group introduces significant steric bulk and strong electron-withdrawing effects, which may hinder binding to enzymes or receptors compared to the smaller 3-fluoro substituent. This compound’s applications are less documented but likely focus on specialized biochemical probes due to its high fluorination .

N-(Trifluoroacetyl)-D-Valine (CAS 137524-80-2)

- Structural Difference: Trifluoroacetyl group (-COCF₃) attached to the amino group rather than fluorination of the carbon backbone.

- Impact : The -COCF₃ group modifies solubility and stability, enhancing resistance to proteolytic cleavage. This derivative is used in peptide synthesis and as a protective intermediate in drug development .

Fluorinated Amino Acid Derivatives in Drug Design

3-Fluoro-β-lactams (e.g., Compounds 26–45)

- Structural Context : Fluorine at the β-position of β-lactam rings.

- Key Findings: These compounds exhibit potent antiproliferative activity against breast cancer cells (MCF-7), with logP values (2.68–4.00) and topological polar surface area (TPSA: 57–77 Ų) within drug-like ranges. The 3-fluoro substitution enhances membrane permeability and target affinity compared to non-fluorinated β-lactams .

3-Fluoro-dibenzooxepine PPARγ Ligands

- Structural Context : Fluorine at the 3-position of a dibenzooxepine core.

- Key Findings: The 3-fluoro derivative showed improved pharmacokinetics (longer half-life, higher AUC) in mice compared to non-fluorinated analogs, highlighting fluorine’s role in metabolic stability .

Fluorinated Substrates in Enzymatic Studies

3-Fluoro Substrates in Radical SAM Enzymes

Table 1: Key Properties of D-Valine, 3-fluoro- and Analogs

*Estimated based on structural analogs.

Table 2: Activity Comparison in Antimicrobial/Anticancer Contexts

Mechanistic Insights

- Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions, improving target binding in compounds like 3-fluoro-ciprofloxacin .

- Steric Effects : The small size of fluorine minimizes steric clashes, as seen in urease inhibitors where 3-fluoro outperforms bulkier 3-nitro analogs .

- Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in PPARγ ligands and β-lactams .

准备方法

Asymmetric Synthesis via Chiral Amine-Mediated Strecker Reaction

Reaction Mechanism and Substrate Design

The asymmetric synthesis of fluorinated D-amino acids often employs chiral amines to induce stereoselectivity. A patent by US3903150A details the preparation of 3-fluoro-D-alanine through a Strecker reaction involving fluoroacetaldehyde and D-α-methylbenzylamine. By analogy, 3-fluoro-D-valine could be synthesized using a fluorinated aldehyde precursor, such as 3-fluoro-3-methylbutanal, in place of fluoroacetaldehyde.

The reaction proceeds via the formation of an imine intermediate between the fluorinated aldehyde and the chiral amine. Subsequent addition of hydrogen cyanide yields an α-aminonitrile, which undergoes acidic hydrolysis to produce the corresponding N-protected amino acid. Hydrogenolysis removes the chiral auxiliary, yielding enantiomerically pure 3-fluoro-D-valine.

Optimized Reaction Conditions

- Chiral amine : D-α-methylbenzylamine (20–30 mol%)

- Fluorinated aldehyde : 3-fluoro-3-methylbutanal (1.0 equiv)

- Cyanide source : Hydrogen cyanide (1.2 equiv) in ethanol at −10°C

- Hydrolysis : 6 M HCl at reflux for 12 hours

- Hydrogenolysis : Palladium hydroxide-on-charcoal (10 wt%) under 40 psi H₂

Yields for analogous reactions range from 45% to 68%, with enantiomeric excess (ee) exceeding 99%.

Enzymatic Transamination of Fluorinated α-Keto Acids

Substrate Synthesis and Enzyme Selection

ω-Transaminases (ω-TA) from Vibrio fluvialis JS17 exhibit broad substrate specificity for fluorinated α-keto acids. As demonstrated in Advances in Enzymatic Synthesis of D-Amino Acids, 3-fluoropyruvate is converted to D-3-fluoroalanine with 70% conversion and >99% ee using (S)-α-methylbenzylamine as the amino donor. For 3-fluoro-D-valine, the α-keto acid precursor 3-fluoro-3-methyl-2-oxopentanoate must first be synthesized via fluorination of 3-methyl-2-oxopentanoate using diethylaminosulfur trifluoride.

Biocatalytic Process

α-Keto acid preparation :

Transamination :

Product isolation :

Deoxyfluorination of 3-Hydroxy-D-Valine

Hydroxylation and Fluorination Strategy

This method involves introducing fluorine at the 3-position via hydroxyl-to-fluorine substitution. 3-Hydroxy-D-valine serves as the precursor, synthesized through microbial oxidation of D-valine using Streptomyces spp. or chemical epoxidation/hydrolysis.

Key Steps

Hydroxylation :

Deoxyfluorination :

Biocatalytic Reductive Amination Using D-Amino Acid Dehydrogenases

Enzyme Engineering and Cofactor Recycling

Engineered D-amino acid dehydrogenases (DAADH) from Ureibacillus thermosphaericus enable the stereoselective amination of fluorinated α-keto acids. A glucose oxidase/glucose system regenerates NADPH, enhancing process efficiency.

Protocol

Substrate preparation :

- 3-Fluoro-3-methyl-2-oxopentanoate (10 mM) in 50 mM Tris-HCl (pH 10.5).

Enzymatic reaction :

Purification :

Comparative Analysis of Preparation Methods

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-D-valine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves asymmetric fluorination of valine precursors or enzymatic resolution of racemic mixtures. For example, Cu(I)-catalyzed 1,3-dipolar cycloaddition has been used to introduce fluorine at the β-carbon while preserving the D-configuration . Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization and ensure >95% enantiomeric excess (e.e.). Characterization via chiral HPLC and NMR is critical for verifying stereopurity .

Q. How does 3-fluoro-D-valine inhibit fibroblast proliferation in cell culture systems?

- Methodological Answer : Fibroblasts lack D-amino acid oxidase, preventing metabolism of D-valine derivatives. 3-Fluoro-D-valine competitively inhibits L-valine uptake, disrupting protein synthesis. Protocols recommend using serum-free media supplemented with 10 mM 3-fluoro-D-valine for 72 hours to achieve >99% fibroblast suppression in co-cultures with target cells (e.g., neurons or Schwann cells) .

Q. What analytical techniques are essential for characterizing 3-fluoro-D-valine purity and stability?

- Methodological Answer : Use LC-MS with a chiral column to resolve enantiomers and detect fluorinated byproducts. / NMR confirms structural integrity, while thermogravimetric analysis (TGA) assesses thermal stability. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways, such as defluorination or racemization .

Advanced Research Questions

Q. How does fluorination at the 3-position alter the metabolic stability of D-valine in vivo compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes. To evaluate this, administer -labeled 3-fluoro-D-valine and non-fluorinated D-valine to rodent models, then quantify metabolites in plasma and urine via scintillation counting. Fluorinated analogs show prolonged half-lives ( > 6 hours vs. 2 hours for non-fluorinated) due to resistance to deamination .

Q. What role does 3-fluoro-D-valine play in modulating enzyme-substrate interactions in bacterial D-amino acid oxidases (DAAOs)?

- Methodological Answer : Use X-ray crystallography or molecular docking simulations to compare binding affinities of 3-fluoro-D-valine vs. D-valine in Rhodotorula gracilis DAAO. Fluorine’s inductive effect decreases the pK of the α-amino group, weakening hydrogen bonding with active-site residues (e.g., Tyr228), reducing catalytic efficiency ( by ~40%) .

Q. How can 3-fluoro-D-valine be utilized as a probe for studying chiral discrimination in transmembrane transporters?

- Methodological Answer : Perform competitive uptake assays in HEK293 cells expressing LAT1 (L-type amino acid transporter). Radiolabeled L-valine (-L-valine) is co-administered with 3-fluoro-D-valine at varying concentrations. Calculate IC values to determine transporter selectivity. Fluorinated D-valine exhibits 10-fold lower affinity than L-valine, highlighting stereospecific binding pockets .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity of 3-fluoro-D-valine across studies: How to reconcile conflicting results?

- Methodological Answer : Variations may arise from differences in cell lines, fluorination purity, or assay conditions. Replicate experiments using standardized protocols (e.g., ATCC cell lines, ≥98% pure compound via QC/MS). Meta-analysis of dose-response curves across studies can identify outliers. For example, fibroblast inhibition efficacy drops below 90% if impurity levels exceed 2% .

Experimental Design Considerations

Q. What controls are essential when testing 3-fluoro-D-valine in in vivo neuropharmacology studies?

- Methodological Answer : Include (a) a non-fluorinated D-valine group to isolate fluorine’s effects, (b) an L-valine group to assess stereospecificity, and (c) a vehicle control. Monitor behavioral outcomes (e.g., motor coordination) and biomarkers (e.g., CSF valine levels) at 0, 6, and 24 hours post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。